Terminal Half-Life: Quinestrol (>120 h) vs. Ethinyl Estradiol (7–36 h) — A 3.3- to 17-Fold Advantage Enabling Non-Daily Dosing
Quinestrol exhibits a terminal biological half-life of more than 120 hours (>5 days) due to enhanced lipophilicity and adipose tissue storage [1]. In contrast, its active metabolite ethinyl estradiol (EE) has a reported terminal half-life of only 7–36 hours [2]. This represents at minimum a 3.3-fold and up to a 17-fold longer elimination half-life for quinestrol. The extended residence time is a direct consequence of the 3-cyclopentyl ether modification, which is absent in EE, mestranol (3-methyl ether), and estradiol valerate (17β-valerate ester). Because of this prolonged half-life, quinestrol is reported to be two to three times as potent as EE on a per-dose basis when cumulative estrogenic exposure is considered [1].
| Evidence Dimension | Terminal elimination half-life (biological) |
|---|---|
| Target Compound Data | >120 hours (>5 days) |
| Comparator Or Baseline | Ethinyl estradiol: 7–36 hours |
| Quantified Difference | 3.3-fold to 17-fold longer half-life |
| Conditions | Human pharmacokinetic data; compiled from multiple clinical sources (see Wikipedia for quinestrol and ethinylestradiol pages) |
Why This Matters
A half-life exceeding 5 days is the pharmacokinetic basis for once-weekly to once-monthly oral dosing, which is unattainable with EE or mestranol and is the primary selection criterion for sustained-release estrogen applications.
- [1] Quinestrol. Wikipedia, The Free Encyclopedia. Half-life: >120 hours. https://en.wikipedia.org/wiki/Quinestrol View Source
- [2] Ethinylestradiol. Wikipedia, The Free Encyclopedia. Elimination half-life: 7–36 hours. https://en.wikipedia.org/wiki/Ethinylestradiol View Source
